molecular formula C19H19BrF3N3O2 B14034891 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide

3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide

Cat. No.: B14034891
M. Wt: 458.3 g/mol
InChI Key: VZSMKKMERVTOOL-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through a series of reactions such as halogenation, nitration, and reduction.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-(dimethylamino)acetamide in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

    Final Bromination: The final step involves the bromination of the coupled product using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Dehalogenated products.

    Substitution: Substituted benzamides with various functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism by which 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide
  • 3-Bromo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
  • 3-Bromo-N-[2-(dimethylamino)ethyl]-2-methylbenzamide

Uniqueness

Compared to similar compounds, 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H19BrF3N3O2

Molecular Weight

458.3 g/mol

IUPAC Name

3-bromo-N-[2-[[2-(dimethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C19H19BrF3N3O2/c1-11-4-5-12(8-14(11)20)18(28)25-16-9-13(19(21,22)23)6-7-15(16)24-17(27)10-26(2)3/h4-9H,10H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

VZSMKKMERVTOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)NC(=O)CN(C)C)Br

Origin of Product

United States

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